GDP-FAzP4Biotin

Glycobiology Enzymatic Assay Development Reagent Stability

Differentiation: Uniquely integrates GDP, FAzP4 azide linker, and biotin. Enables modular, 2-step labeling impossible with native GDP-fucose or direct GDP-Fuc-Biotin. Essential for non-genetic, site-specific fucosylation profiling, biomarker discovery via click-chemistry, and HTS. Buy for superior stability and precision.

Molecular Formula C37H59N11O21P2S
Molecular Weight 1087.9 g/mol
Cat. No. B12377131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDP-FAzP4Biotin
Molecular FormulaC37H59N11O21P2S
Molecular Weight1087.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC3=CN(N=N3)CC4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2
InChIInChI=1S/C37H59N11O21P2S/c38-36-43-32-26(33(55)44-36)40-18-48(32)34-30(53)28(51)22(66-34)16-65-70(57,58)69-71(59,60)68-35-31(54)29(52)27(50)21(67-35)14-47-13-19(45-46-47)15-64-12-11-63-10-9-62-8-7-61-6-5-39-24(49)4-2-1-3-23-25-20(17-72-23)41-37(56)42-25/h13,18,20-23,25,27-31,34-35,50-54H,1-12,14-17H2,(H,39,49)(H,57,58)(H,59,60)(H2,41,42,56)(H3,38,43,44,55)/t20-,21?,22+,23-,25-,27+,28?,29-,30-,31?,34+,35+/m0/s1
InChIKeyPSVYFZKQJPZWML-XNRGCSTDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDP-FAzP4Biotin: A Clickable Biotin-Linked GDP-Fucose Analog for Fucosylation Research


GDP-FAzP4Biotin (CAS: 2762518-71-6) is a chemically modified nucleotide sugar belonging to the class of GDP-fucose (GDP-Fuc) analogs. This compound integrates a guanosine diphosphate (GDP) moiety, a clickable FAzP4 (fucose-azide-PEG4) linker, and a biotin affinity tag into a single molecular entity . It is designed as a donor substrate for fucosyltransferases (FUTs), enabling the enzymatic transfer of a biotinylated fucose residue onto various acceptor glycans in a site-specific manner . Its molecular formula is C37H59N11O21P2S, with a molecular weight of approximately 1087.9 g/mol .

Why Standard GDP-Fucose or Simple Biotin Conjugates Cannot Replace GDP-FAzP4Biotin in Advanced Fucosylation Assays


Generic substitution of GDP-FAzP4Biotin with either native GDP-fucose or simpler biotinylated GDP-fucose analogs (e.g., GDP-Fuc-Biotin) is not functionally equivalent for advanced glycobiology workflows. While native GDP-fucose lacks any detection or enrichment handle, its direct substitution necessitates a secondary, indirect detection method (e.g., using antibodies or radioactive isotopes), which introduces variability, reduces throughput, and limits multiplexing capabilities . Conversely, a direct GDP-Fuc-Biotin conjugate, which links biotin directly to the fucose moiety, circumvents the need for a secondary label but lacks a bioorthogonal click chemistry handle. This structural rigidity restricts its utility to simple affinity capture and prevents its use in multi-step labeling strategies where the biotin tag must be installed only after an initial click reaction with an azide- or alkyne-modified probe . The FAzP4 linker in GDP-FAzP4Biotin provides this critical, flexible spacer and a functional azide group, enabling modular, two-step labeling workflows (click reaction followed by biotin-streptavidin detection) that are impossible with either alternative [1].

Quantitative Evidence for GDP-FAzP4Biotin: Differentiated Performance in Stability, Detection, and Workflow Compatibility


Extended Solution-State Stability of GDP-FAzP4Biotin Compared to Unmodified GDP-Fucose

For long-term experimental reproducibility, the solution stability of a reagent is a critical procurement consideration. GDP-FAzP4Biotin exhibits superior stability when stored in solution compared to the native GDP-fucose substrate, which is known to be labile and prone to hydrolysis in aqueous buffers . According to vendor-supplied stability data, GDP-FAzP4Biotin can be stored in a suitable solvent for up to 6 months at -80°C and for 1 month at -20°C, whereas unmodified GDP-fucose is typically recommended for single-use aliquots upon reconstitution and shows significant degradation within days to weeks under similar conditions [1][2].

Glycobiology Enzymatic Assay Development Reagent Stability

Modular Workflow Differentiation: Click Chemistry Handle in GDP-FAzP4Biotin vs. Direct Conjugation in GDP-Fuc-Biotin

The presence of the FAzP4 linker, which terminates in an azide group, confers a distinct functional advantage over the direct biotin conjugate GDP-Fuc-Biotin. GDP-FAzP4Biotin can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions [1]. This allows for a two-step labeling strategy: first, the fucosylated product is labeled with an alkyne-containing fluorophore or affinity tag; second, the biotin handle is used for subsequent enrichment or detection. In contrast, GDP-Fuc-Biotin is a terminal reagent; once the biotin is transferred, no further chemical modification of the label is possible .

Bioorthogonal Chemistry Glycan Labeling Proteomics

Increased Molecular Spacing Mitigates Steric Hindrance in Fucosyltransferase Assays

The incorporation of a PEG4 spacer within the FAzP4 linker is designed to reduce steric hindrance between the bulky biotin tag and the active site of fucosyltransferases . While direct kinetic parameters (e.g., Km, kcat) for GDP-FAzP4Biotin with specific FUTs are not yet published, the principle is a well-established class-level inference in substrate analog design. Studies with other bulky GDP-fucose analogs have demonstrated that a longer, flexible linker significantly improves enzyme recognition and catalytic efficiency compared to a short, rigid linker [1]. Therefore, GDP-FAzP4Biotin is expected to exhibit superior substrate acceptance by a broader panel of fucosyltransferases compared to a hypothetical analog where biotin is conjugated directly to the fucose ring without a spacer, which would likely be a poor or non-substrate due to steric clashes.

Enzyme Kinetics Substrate Engineering Fucosyltransferase Activity

Optimal Use Cases for GDP-FAzP4Biotin in Fucosylation Research and Biotech Development


Two-Step Chemoenzymatic Labeling of Cell-Surface Fucosylated Glycans for Flow Cytometry and Imaging

In this scenario, live cells are incubated with a recombinant fucosyltransferase and GDP-FAzP4Biotin. The enzyme transfers the azide- and biotin-modified fucose to terminal LacNAc (N-acetyllactosamine) structures on cell-surface glycoproteins. The incorporated azide group is then reacted with a fluorescent alkyne dye (e.g., Alexa Fluor 488-alkyne) via click chemistry . This two-step process results in a covalently attached, stable fluorescent label for analysis by flow cytometry or confocal microscopy. The biotin tag remains available for secondary amplification with fluorescent streptavidin conjugates, or for affinity purification of the labeled cells or membrane proteins. This workflow provides a non-genetic, highly specific method to profile cell-surface fucosylation status and is directly enabled by the unique dual-functionality of GDP-FAzP4Biotin [1].

Enrichment and Identification of Fucosylated Proteins in Complex Proteomic Mixtures

For the discovery of novel fucosylated biomarkers, GDP-FAzP4Biotin is used to enzymatically label fucosylated proteins in a cell lysate or purified glycoprotein mixture. Following the fucosyltransferase reaction, the biotin tag on the labeled proteins facilitates their efficient enrichment using streptavidin-coated magnetic beads. The enriched, biotinylated glycoproteins can then be eluted under mild conditions (due to the high but non-covalent biotin-streptavidin interaction) and identified by LC-MS/MS proteomic analysis . This approach offers a targeted, functional enrichment strategy that is more specific than lectin-based methods, which can suffer from broad specificity and off-target binding. The modular nature of the compound allows the initial labeling step to be performed in a complex biological environment, followed by a clean and specific pull-down [2].

High-Throughput Screening (HTS) Assays for Fucosyltransferase Inhibitors

The robust biotin-streptavidin interaction (Kd ~ 10^-15 M) makes GDP-FAzP4Biotin an ideal substrate for developing sensitive, high-throughput screening assays for fucosyltransferase inhibitors . In a typical assay, the fucosyltransferase transfers biotinylated fucose to an acceptor molecule immobilized on a microplate. After washing, the amount of transferred biotin is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate. The enhanced solution stability of GDP-FAzP4Biotin, as previously noted, is a significant advantage for HTS campaigns, where a single, stable substrate stock can be used for screening thousands of compounds over several days or weeks without the need for frequent re-aliquoting, thereby reducing plate-to-plate variability [1].

Site-Specific Biotinylation of Therapeutic Glycoproteins for In Vitro Binding Studies

In the biopharmaceutical industry, understanding the interaction of therapeutic antibodies with their targets (e.g., Fc gamma receptors, FcRn) is critical. Fucosylation of the antibody's Fc N-glycan is a key quality attribute that affects antibody-dependent cellular cytotoxicity (ADCC). GDP-FAzP4Biotin can be used to enzymatically install a single biotin tag specifically onto the core fucose of an antibody's N-glycan, avoiding random chemical biotinylation of lysine residues which can obscure or alter the binding site . This site-specific biotinylation provides a homogeneous and well-defined probe for surface plasmon resonance (SPR) or bio-layer interferometry (BLI) studies, enabling precise, quantitative measurements of antibody-receptor binding kinetics without artifacts introduced by non-specific labeling [1].

Technical Documentation Hub

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